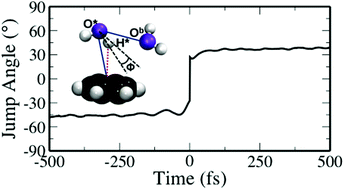Dynamics of water in conical solvation shells around a benzene solute under different thermodynamic conditions†
Physical Chemistry Chemical Physics Pub Date: 2018-06-21 DOI: 10.1039/C7CP08109J
Abstract
Water molecules in different parts of the anisotropic hydration shell of an aromatic molecule experience different interactions. In the present study, we investigate the anisotropic dynamics of water molecules in different non-overlapping conical shells around a benzene solute at sub- and supercritical conditions by means of molecular dynamics simulations using both non-polarizable and polarizable models. In addition to the dynamical properties, the effects of polarizability on the hydration structure of benzene at varying thermodynamic conditions are also investigated in the current study. The presence of πH-bonding in the solvation shell is found to be an important factor that influences the anisotropic dynamics of the benzene hydration shell. The water molecules located axial to the benzene plane are found to be maximally influenced by the πH-bonding. The extent of πH-bonding is found to be somewhat reduced on inclusion of polarizability. The πH-bonded water molecules are found to reorient through large-amplitude angular jumps where the jump-angle amplitude increases at higher temperatures and lower densities. For both non-polarizable and polarizable models, it is found that the water molecules in the axial conical shells possess faster orientational and hydrogen bond dynamics compared to those in the equatorial plane. Water molecules in the axial conical shells are also found to diffuse at a faster rate than bulk molecules due to the relatively weaker benzene–water πH-bonding interactions in the axial region of the hydration shell. The residence dynamics of water molecules in different conical solvation shells around the solute is also investigated in the current study.


Recommended Literature
- [1] Surface-enhanced Raman spectroscopy (SERS) nanoprobes for ratiometric detection of cancer cells†
- [2] Colloidal lithography with crosslinkable particles: fabrication of hierarchical nanopore arrays
- [3] The effect of a thiophene ring in the outer position on mesomorphic properties of the bent-shaped liquid crystals†
- [4] Conformational preferences of aza-proline residues and their impact on the relative stability of polyproline structures†
- [5] SERS substrate fabrication for biochemical sensing: towards point-of-care diagnostics
- [6] Back cover
- [7] Carbon-supported Pt5P2 nanoparticles used as a high-performance electrocatalyst for the methanol oxidation reaction†
- [8] Novel N-acyloxytrialkylammonium salts as initiators for free radical polymerization of methacrylates†
- [9] Contents pages
- [10] High performance piezocomposites for flexible device application†










